Tazarotene

概要

説明

タザロテンは、主に尋常性乾癬、尋常性座瘡、光老化などの皮膚疾患の局所製剤で使用される、第3世代の合成レチノイドです。 これはアセチレン系レチノイドに属し、1997年に医療用として承認されました . タザロテンは、細かいしわ、まだらな色素沈着、および光損傷を受けた皮膚のその他の兆候を減らす効果で知られています .

準備方法

合成経路および反応条件

タザロテンは、以下の主要なステップを含む多段階プロセスで合成することができます。

出発物質: 合成は、6-クロロ-3-ピリジンカルボン酸エチルエステルから始まります。

炭酸カリウムとトリフェニルホスフィンとの反応: このステップでは、出発物質をトルエン中で45〜50°Cで炭酸カリウムとトリフェニルホスフィンと反応させます。

(4,4-ジメチルチオクロマン-6-イル)アセチレンとのカップリング: 次に、中間生成物をトルエン中で45〜115°Cで、ヨウ化銅(I)の存在下、(4,4-ジメチルチオクロマン-6-イル)アセチレンとカップリングさせます.

工業生産方法

タザロテンの工業生産には、同様の合成経路が用いられますが、より大規模で、収率と純度を高くするために最適化された反応条件が使用されます。 このプロセスには通常、定量的な測定と検証のために、高性能薄層クロマトグラフィー(HPTLC)が使用されます .

化学反応の分析

反応の種類

タザロテンは、以下を含むさまざまな化学反応を起こします。

エステル加水分解: タザロテンはエステラーゼによって加水分解され、活性代謝物であるタザロテン酸を生成します.

酸化と還元: これらの反応はそれほど一般的ではありませんが、特定の条件下で起こることがあります。

一般的な試薬と条件

エステル加水分解: この反応は、水とエステラーゼの存在下で起こります。

酸化と還元: これらの反応には、過酸化水素などの酸化剤または水素化ホウ素ナトリウムなどの還元剤が関与することがあります。

生成される主な生成物

タザロテンの加水分解から生成される主な生成物は、薬物の活性型であるタザロテン酸です .

科学研究における用途

タザロテンは、以下を含む幅広い科学研究の用途があります。

科学的研究の応用

Introduction to Tazarotene

This compound is a synthetic acetylenic retinoid primarily used in dermatology for its therapeutic effects on various skin conditions. It is marketed under several brand names, including Tazorac and Avage, and is indicated for the treatment of acne vulgaris and plaque psoriasis. Its mechanism of action involves selective binding to retinoic acid receptors, leading to modulation of gene expression, which promotes skin cell turnover and reduces inflammation.

Treatment of Acne Vulgaris

This compound has been extensively studied for its efficacy in treating acne vulgaris. A notable formulation is the 0.1% foam, which was FDA-approved in 2012. Clinical trials demonstrated significant reductions in lesion counts and improvements in the Investigator's Static Global Assessment (ISGA) score after 12 weeks of treatment compared to vehicle foam controls .

Efficacy Data:

- Reduction in Lesion Counts: Statistically significant (P < 0.001) compared to vehicle.

- ISGA Score Improvement: A higher percentage of patients achieved at least a 2-grade improvement on the ISGA scale.

Management of Plaque Psoriasis

This compound is also effective in managing plaque psoriasis, particularly when used as a monotherapy or in combination with other treatments like corticosteroids or phototherapy. Studies have shown that both 0.05% and 0.1% gel formulations significantly improve psoriatic plaques .

Clinical Findings:

- Phase II Studies: Evaluated low-dose this compound gel formulations applied twice daily, showing efficacy in reducing plaque severity.

- Long-term Use: Associated with upregulation of tumor suppressor genes relevant to psoriasis and skin cancer prevention .

Treatment of Photodamage

This compound cream formulations have been evaluated for their effectiveness in treating facial photodamage, including fine wrinkles and hyperpigmentation. A study involving multiple concentrations (0.01% to 0.1%) indicated that this compound significantly improved skin texture and pigmentation issues compared to vehicle controls .

Results Summary:

- Treatment Success Rates at Week 24:

- 0.1% this compound: 67%

- 0.05% this compound: 52%

- Vehicle: 22%

Other Dermatological Applications

This compound has shown potential in treating various keratinization disorders and has been investigated for its role in managing conditions such as ichthyosis and vitiligo. In a case study, this compound effectively controlled ichthyosis associated with Tay's syndrome .

Case Studies Overview

Safety Profile

The safety profile of this compound is generally favorable, with mild to moderate local irritation being the most common adverse effect during the initial "retinization" phase . Long-term use has not been associated with severe systemic effects.

作用機序

タザロテンは、エステラーゼ加水分解によって活性型であるタザロテン酸に変換されるプロドラッグです。活性型は、レチノイン酸受容体(RAR)ファミリーの3つのメンバーすべて、RARα、RARβ、およびRARγに結合し、RARβおよびRARγに対して相対的な選択性を示します。 この結合は遺伝子発現を修飾し、ケラチノサイトの増殖と炎症を抑制します .

類似化合物の比較

類似化合物

レチノイン酸: 同様の皮膚疾患に使用される別のレチノイドです。

アダパレン: 同様の用途を持つ第3世代のレチノイドです。

タザロテンの独自性

タザロテンは、アセチレン構造により、剛性な骨格を提供し、安定性と効力を高めています。 また、RARβとRARγに対して相対的な選択性を示し、これは独自の治療効果に寄与する可能性があります .

類似化合物との比較

Similar Compounds

Tretinoin: Another retinoid used for similar dermatological conditions.

Adapalene: A third-generation retinoid with similar applications.

Uniqueness of Tazarotene

This compound is unique due to its acetylenic structure, which provides a rigid framework and enhances its stability and efficacy. It also shows relative selectivity for RARβ and RARγ, which may contribute to its distinct therapeutic effects .

生物活性

Tazarotene is a synthetic retinoid, primarily used in dermatology for the treatment of psoriasis and acne. Its biological activity is largely attributed to its interaction with retinoic acid receptors, leading to various therapeutic effects. This article delves into the pharmacological mechanisms, clinical efficacy, and research findings associated with this compound.

This compound is converted in the skin to its active form, tazarotenic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The primary interactions include:

- RARα, RARβ, RARγ : Agonistic activity leading to modulation of gene expression related to cell growth and differentiation.

- RXR : Enhances the action of RARs and plays a role in the regulation of various signaling pathways.

The binding affinity of tazarotenic acid is notably higher for RARβ and RARγ compared to RARα, influencing its therapeutic profile .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by:

- Absorption : Minimal systemic absorption due to rapid metabolism in the skin.

- Metabolism : Hydrolyzed by esterases in the skin to tazarotenic acid, which is further metabolized in the liver.

- Half-life : Approximately 18 hours for tazarotenic acid.

- Protein Binding : Over 99% bound to plasma proteins .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating skin conditions such as psoriasis and acne.

Psoriasis Treatment

A comparative study assessed this compound 0.1% cream against clobetasol propionate 0.05% cream. Key findings included:

- Erythema Reduction : this compound showed significant improvement in induration scores at weeks 2, 4, and 12 compared to clobetasol.

- Treatment Success Rates : Clobetasol demonstrated higher success rates throughout the study period, achieving 100% success at week 12 compared to 88% for this compound .

| Week | This compound Success Rate (%) | Clobetasol Success Rate (%) |

|---|---|---|

| 2 | 73 | 100 |

| 4 | 78 | 100 |

| 12 | 88 | 100 |

Acne Treatment

In another study focusing on acne vulgaris, treatment with this compound gel (0.05%) resulted in a treatment success rate of 45% after six weeks, significantly higher than the vehicle gel .

Case Studies

-

Topical Treatment of Basal Cell Carcinoma (BCC) :

A study reported that after 24 weeks of treatment with this compound, over 70% of BCCs showed more than 50% regression. The mechanism involved reduced proliferation and increased apoptosis of tumor cells . -

Phase I Study in Cancer :

This compound was evaluated in patients with advanced cancer. Although no objective responses were noted, stable disease was observed in six out of eight patients treated with high doses, indicating potential as an anticancer agent .

Adverse Effects

Common adverse effects associated with this compound include:

- Skin irritation (burning, pruritus)

- Erythema

- Dryness

These effects are generally mild to moderate and comparable to other topical retinoids .

Q & A

Q. Basic: What experimental methodologies are recommended for evaluating Tazarotene’s cytotoxicity in vitro?

Answer:

To assess this compound’s cytotoxic effects, standardized protocols such as the MTT assay are widely used to measure cell viability. For example, in basal cell carcinoma (BCC) studies, cells are treated with varying this compound doses (e.g., 0–100 μM) over 12–48 hours, followed by MTT incubation and spectrophotometric quantification at 570 nm . Statistical analysis should employ analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey’s test) to compare dose- and time-dependent effects. Ensure biological replicates (≥3) and vehicle controls to account for solvent interference.

Q. Advanced: How can computational methods like density functional theory (DFT) and molecular docking optimize this compound derivatives for receptor binding?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to optimize molecular geometries and analyze frontier molecular orbitals (FMOs) to predict reactivity . For docking studies, software like Molegro Virtual Docker (MVD) evaluates binding affinities of this compound derivatives to retinoid acid receptors (RAR-α/β/γ). Substituent efficacy can be ranked via docking scores; for instance, COOH derivatives exhibit 12.46% higher binding than unmodified this compound (Table 2, ). Validate computational results with experimental binding assays (e.g., SPR or ITC).

Q. Basic: What are key considerations when designing pharmacokinetic studies for this compound metabolism?

Answer:

Focus on esterase-mediated hydrolysis (primary metabolic pathway) and secondary CYP2C8/flavin-containing monooxygenase (FMO) metabolism . Use hepatocyte models (human/murine) to quantify Tazarotenic acid formation. Ensure sex-matched cohorts, as hepatic esterase activity may vary. Analytical methods like LC-MS/MS are critical for detecting sulfoxide metabolites. Cross-reference regulatory databases (e.g., PharmaPendium) but verify pathways experimentally to resolve discrepancies (e.g., esterase vs. CYP2C8 annotations).

Q. Advanced: How should researchers address contradictions in this compound’s metabolic pathway data?

Answer:

Contradictions (e.g., esterase vs. CYP2C8 roles) require multi-omics validation :

Enzyme inhibition assays : Use esterase/CYP2C8 inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate metabolic contributions.

Transcriptomics : Compare hepatic CYP2C8 expression levels with metabolite profiles .

In silico simulations : Model enzyme-substrate interactions using tools like AutoDock Vina.

Report conflicting data transparently and propose mechanistic hypotheses (e.g., species-specific isoform differences).

Basic: How can frameworks like PICO and FINER improve research questions on this compound’s therapeutic mechanisms?

Answer:

Apply PICO to structure questions:

- Population : Psoriatic keratinocytes.

- Intervention : this compound foam 0.1%.

- Comparison : Vehicle control.

- Outcome : IL-23/Th17 pathway modulation.

Use FINER criteria to ensure feasibility, novelty, and relevance. For example:

"Does this compound foam 0.1% reduce IL-17A secretion in psoriatic keratinocytes compared to vehicle, as measured by ELISA over 72 hours?" .

Q. Advanced: What parameters are critical for molecular docking studies of this compound derivatives?

Answer:

Receptor preparation : Use crystal structures of RAR-α/β/γ (PDB IDs: 1DKF, 3KMR) with resolved ligand-binding domains.

Grid definition : Center the grid on co-crystallized ligands (e.g., all-trans retinoic acid) with 15–20 Å margins.

Scoring functions : Compare MolDock, PLP, and ASP scores in MVD .

Validation : Re-dock native ligands (RMSD ≤2.0 Å) and analyze substituent efficacy trends (e.g., COOH > OCH3 > CF3).

Q. Basic: What design elements are essential for Phase III clinical trials of this compound formulations?

Answer:

Adopt randomized, double-blind, vehicle-controlled designs with parallel groups. For acne trials, endpoints include:

- Primary : ≥50% reduction in inflammatory lesions (FDA criteria).

- Secondary : Dermatology Life Quality Index (DLQI) scores.

Use stratified randomization by disease severity (e.g., Investigator’s Global Assessment) and ensure phototoxicity assessments via standardized irradiation protocols .

Q. Advanced: How can researchers elucidate this compound’s pro-apoptotic mechanisms in cancer cells?

Answer:

Mechanistic studies should combine:

Caspase activation assays : Measure caspase-8/t-Bid cleavage via Western blot.

Mitochondrial depolarization : Use JC-1 staining and flow cytometry.

Gene silencing : siRNA knockdown of RAR-γ to isolate receptor-dependent pathways .

Correlate findings with transcriptomic data (e.g., RNA-seq of BCC cells post-treatment).

Q. Basic: What characterization methods are recommended for this compound-loaded nanoparticle formulations?

Answer:

Drug content : UV spectrophotometry at λmax ~325 nm.

Physicochemical properties : Dynamic light scattering (DLS) for size, zeta potential for stability.

Rheology : Brookfield viscometer to assess gel spreadability (shear rate 0.5–50 s⁻¹).

In vitro release : Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) .

Q. Advanced: How should variability in quantum mechanical (QM) data for this compound derivatives be addressed?

Answer:

Basis set selection : Compare B3LYP/6-311++G(d,p) vs. smaller sets (e.g., 6-31G) to assess convergence.

Solvent effects : Include polarizable continuum models (PCM) for aqueous environments.

Statistical validation : Report correlation coefficients (e.g., R²=0.9588 for bond lengths in DFT vs. experimental data) and use Bland-Altman plots for method comparisons .

Tables Referenced:

- Table 2 () : Substituent efficacy ranking for this compound derivatives.

- Figure 1 () : Theoretical vs. experimental bond length correlation.

特性

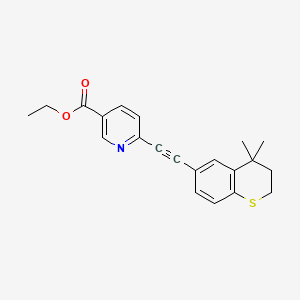

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046691 | |

| Record name | Tazarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 7.50e-04 g/L | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression. It also has affinity for RXR receptors. | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118292-40-3 | |

| Record name | Tazarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazarotene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAZAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。